![molecular formula C15H13N3 B2755538 (1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine CAS No. 861212-75-1](/img/structure/B2755538.png)
(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of pyrrolopyridine derivatives, which have shown promising results in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Ruthenium-Cymene Containing Pyridine-Derived Aldiimine Ligands
The study by Ramos et al. (2019) explores ruthenium-cymene complexes containing pyridine-derived aldiimine ligands for the transfer hydrogenation of aryl ketones. The synthesis and characterization of these complexes demonstrate their potential in catalytic activities, with good productivity and turnover frequency (TOF) in the hydrogenation process. This research highlights the application of such compounds in catalysis, specifically in transfer hydrogenation reactions, showcasing their efficiency and effectiveness in converting ketones to alcohols (Ramos et al., 2019).
Palladium(II) Complexes for Polymerization
Kim et al. (2014) discuss the synthesis of Palladium(II) complexes with bidentate N,N'-bidentate N-cycloalkyl 2-iminomethylpyridine and their application in the polymerization of methyl methacrylate (MMA). These complexes demonstrate high catalytic activity and selectivity for MMA polymerization, indicating their utility in materials science, especially in the synthesis of polymers with specific structural properties (Kim et al., 2014).
Organosoluble Poly(pyridine−imide) with Pendent Pyrene Group
Liaw et al. (2007) synthesized a novel organosoluble poly(pyridine−imide) with a pendent pyrene group, demonstrating its thermal, optical, electrochemical, and electrochromic properties. This material shows promise for applications in high-performance polymers, offering insights into the development of materials with specific electrochromic and electrochemical properties (Liaw et al., 2007).
Schiff Bases as Corrosion Inhibitors
Aatiaoui et al. (2021) investigated the synthesis of Schiff bases based on imidazo[1,2-a]pyridine for their application as corrosion inhibitors for mild steel in acidic environments. Their study provides valuable information on the protective properties of these compounds, offering a potential application in materials science for corrosion protection (Aatiaoui et al., 2021).
Pyrrole-Based Electro-Optic Materials
Facchetti et al. (2003) synthesized pyrrole-based donor-acceptor chromophores and investigated their applications as electro-optic materials. The study showcases the potential of these compounds in the development of nonlinear optical materials, which could be used in various optical applications, including modulators and switches (Facchetti et al., 2003).
Propiedades
IUPAC Name |
(E)-1-(4-methylphenyl)-N-pyrrolo[2,3-b]pyridin-1-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-12-4-6-13(7-5-12)11-17-18-10-8-14-3-2-9-16-15(14)18/h2-11H,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTAQFFNUQNTOS-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-1-(4-methylphenyl)-N-{1H-pyrrolo[2,3-b]pyridin-1-yl}methanimine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


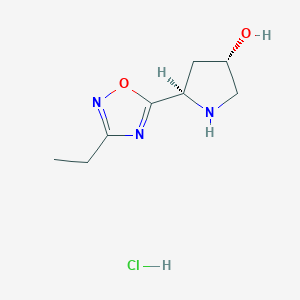
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2755461.png)
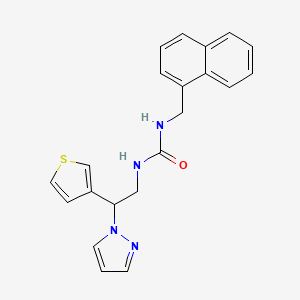
![1-[3-(4-Methylphenoxy)propyl]benzimidazole](/img/structure/B2755463.png)
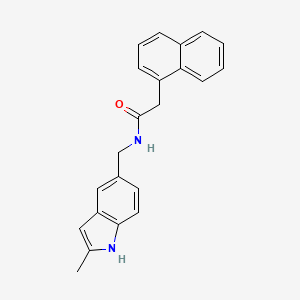
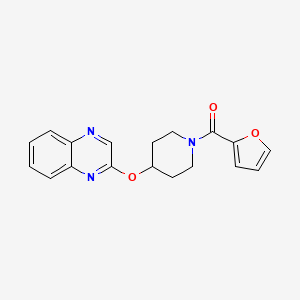
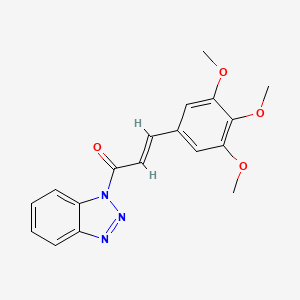

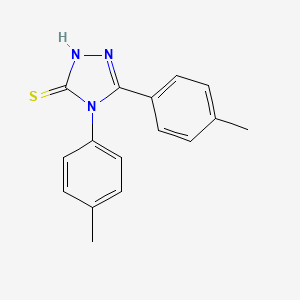
![2-((4-(3-chlorobenzyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755475.png)
![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2755476.png)
![ethyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)benzo[d]thiazole-6-carboxylate](/img/structure/B2755477.png)
